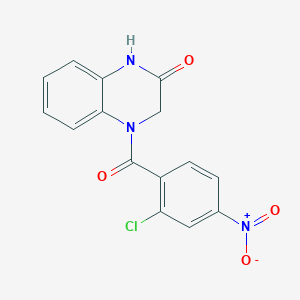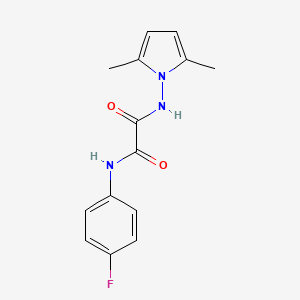![molecular formula C12H13ClN2O3S B4237146 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4237146.png)
1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole
Descripción general
Descripción
1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Celecoxib, which is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain and inflammation. However,
Mecanismo De Acción
The mechanism of action of 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole involves the inhibition of COX-2 activity. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole reduces the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole are primarily related to its anti-inflammatory activity. Studies have shown that this compound reduces the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole has been shown to decrease the expression of adhesion molecules, which are involved in the migration of immune cells to sites of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole has several advantages for lab experiments. It is a well-characterized compound that is readily available commercially. Additionally, its mechanism of action is well-understood, and it has been extensively studied in preclinical and clinical trials. However, there are also limitations to its use in lab experiments. One of the significant limitations is its potential toxicity, which can affect the viability of cells and tissues. Additionally, the use of 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole in lab experiments requires careful consideration of its concentration and exposure time to avoid potential adverse effects.
Direcciones Futuras
There are several future directions for research on 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole. One area of research is the development of new analogs that have improved efficacy and reduced toxicity. Additionally, there is a need for further research on the mechanism of action of this compound, particularly in the context of its effects on immune cells. Another area of research is the exploration of the potential use of 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole in the treatment of other inflammatory diseases, such as asthma and multiple sclerosis. Finally, there is a need for further research on the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Aplicaciones Científicas De Investigación
1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole has a wide range of potential scientific research applications. One of the significant areas of research is its use as an anti-inflammatory agent. Studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of prostaglandins that cause inflammation. This inhibition of COX-2 activity makes 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole a potential treatment for various inflammatory diseases, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
Propiedades
IUPAC Name |
1-(5-chloro-2-ethoxyphenyl)sulfonyl-3-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3S/c1-3-18-11-5-4-10(13)8-12(11)19(16,17)15-7-6-9(2)14-15/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZORAKHISHDRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C=CC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-cyclohexyl-N'-[6-(2-methoxyphenoxy)-3-pyridinyl]thiourea](/img/structure/B4237082.png)

![isopropyl (1-{[(2-chlorobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B4237087.png)
![5-bromo-N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B4237089.png)
![N-[4-(allyloxy)phenyl]-3-methoxybenzamide](/img/structure/B4237094.png)

![4-[2-(4-morpholinyl)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4237100.png)

![{[5-(2-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4237103.png)
![2-(4-methoxyphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4237136.png)
![N-{7-[4-(dimethylamino)phenyl]-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl}propanamide](/img/structure/B4237142.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide](/img/structure/B4237144.png)
![3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzaldehyde](/img/structure/B4237160.png)